

Technical Guide: Spectroscopic Profile of 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Cat. No.: B1406814

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data for **3-Nitro-2-(1H-pyrrol-1-yl)phenol** is not readily available in publicly accessible chemical databases. The data presented herein is predictive, based on established spectroscopic principles and data from structurally analogous compounds. This guide serves as a reference for expected spectral characteristics and outlines the standard experimental protocols for their acquisition.

Molecular Structure and Properties

• IUPAC Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol [1]

Canonical SMILES: C1=CC=C(N1)C2=C(C=CC(=C2)--INVALID-LINK--[O-])O

This molecule incorporates a phenol ring substituted with a nitro group at the meta-position and a pyrrole ring at the ortho-position relative to the hydroxyl group. These functional groups dictate the molecule's electronic properties and are the primary determinants of its spectroscopic signature.

Predicted Spectroscopic Data



The following tables summarize the expected spectroscopic data for **3-Nitro-2-(1H-pyrrol-1-yl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Field Strength: 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~10.0 - 11.0	br s	1H	Phenolic -OH	Chemical shift is concentration-dependent and may not be observed if proton exchange occurs.
~8.0 - 8.2	d	1H	Ar-H	Aromatic proton ortho to the nitro group.
~7.6 - 7.8	t	1H	Ar-H	Aromatic proton para to the hydroxyl group.
~7.2 - 7.4	d	1H	Ar-H	Aromatic proton ortho to the hydroxyl group.
~6.8 - 7.0	t	2H	Pyrrole Hα	Protons on carbons adjacent to the nitrogen in the pyrrole ring.

 $|\sim$ 6.2 - 6.4 | t | 2H | Pyrrole H β | Protons on carbons beta to the nitrogen in the pyrrole ring. |



Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, Field Strength: 100 MHz)

Chemical Shift (δ, ppm)	Assignment	Notes	
~155 - 160	Ar C-OH	Carbon bearing the hydroxyl group.	
~148 - 152	Ar C-NO ₂	Carbon bearing the nitro group.	
~135 - 140	Ar C-N(Pyrrole)	Carbon bearing the pyrrole substituent.	
~130 - 133	Ar CH	Aromatic methine carbon.	
~120 - 125	Pyrrole Cα	Alpha carbons of the pyrrole ring.	
~118 - 122	Ar CH	Aromatic methine carbon.	
~115 - 118	Ar CH	Aromatic methine carbon.	

| ~110 - 113 | Pyrrole C β | Beta carbons of the pyrrole ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3500 - 3300	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3150 - 3050	Medium	C-H Stretch	Aromatic & Pyrrole
1550 - 1510	Strong	N-O Asymmetric Stretch	Nitro Group
1360 - 1330	Strong	N-O Symmetric Stretch	Nitro Group
1600, 1475	Medium-Weak	C=C Stretch	Aromatic Ring
1280 - 1200	Strong	C-O Stretch	Phenol

| 1350 - 1310 | Medium | C-N Stretch | Aryl-Pyrrole Bond |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Value	Method
Monoisotopic Mass	204.0535 u	Calculated
Nominal Mass	204 u	Calculated
Predicted [M+H]+	205.0613	High-Resolution MS (ESI+)
Predicted [M]+	204.0535	High-Resolution MS (EI)

| Major Fragments | m/z 187, 158, 130 | Fragmentation of the molecular ion via loss of OH, NO_2 , or the pyrrole moiety. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in approximately
 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A higher number of scans is required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).[3][4]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]
 - Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]



- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Place the salt plate in the sample holder of the spectrometer.
 - Acquire a background spectrum of the clean, empty sample chamber.
 - Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
 - The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[6]

Mass Spectrometry (MS)

- Sample Preparation (for ESI-MS):
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent (e.g., methanol or acetonitrile).[7]
 - Dilute this stock solution with the same solvent to a final concentration of 1-10 μg/mL.[7]
 - Filter the final solution if any particulate matter is present to prevent instrument clogging.
 [7]
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Infuse the sample solution directly into the ionization source.
 - Acquire data in both positive and negative ion modes to observe protonated ([M+H]+) and deprotonated ([M-H]-) species, respectively.
 - For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

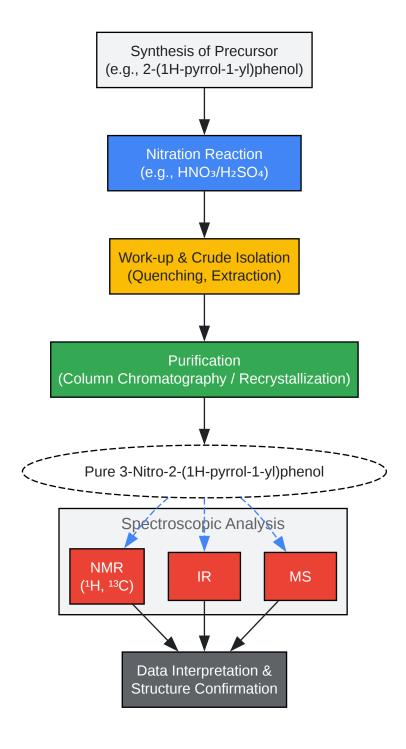


• Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[8][9][10]

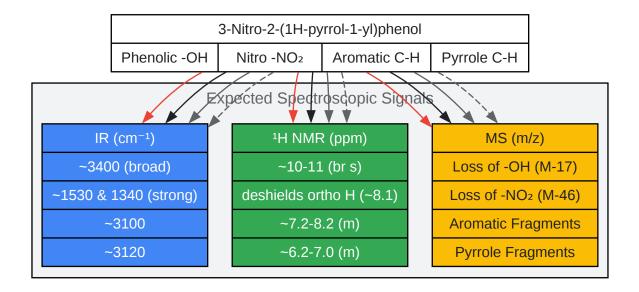
Visualized Workflows and Relationships General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of a target compound like **3-Nitro-2-(1H-pyrrol-1-yl)phenol**.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.7 Mass Spectrometry (MS) Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]



To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 3-Nitro-2-(1H-pyrrol-1-yl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1406814#spectroscopic-data-for-3-nitro-2-1h-pyrrol-1-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com